
Gimeracil-13C3
Descripción general
Descripción
Gimeracil-13C3 is a labeled compound of Gimeracil, an antitumor agent and a potent inhibitor of dihydropyrimidine dehydrogenase (DPD). It is primarily used in research to study the pharmacokinetics and metabolism of Gimeracil. The compound is often utilized in combination with other chemotherapeutic agents to enhance their efficacy by preventing the degradation of active metabolites.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
A practical three-step synthetic approach to Gimeracil involves using 2,4-dimethoxypyridine as the starting material. The process includes the following steps:
Nucleophilic Substitution: 2,4-dimethoxypyridine is prepared from 2,4-dichloropyridine by nucleophilic substitution of the chlorine atoms with freshly prepared sodium methoxide in N-methyl-2-pyrrolidone under a nitrogen atmosphere.
Intermediate Formation: The intermediate 3,5-dichloro-2,4-dimethoxypyridine is formed.
Final Product: The final product, Gimeracil, is obtained through further reactions involving 3,5-dichloro-2,4-dihydroxypyridine.
Industrial Production Methods
The industrial production of Gimeracil involves heating and dissolving the compound in a mixed solvent of ethanol, acetonitrile, and water. The solution is then subjected to suction filtration while heating, followed by slow cooling to crystallize the product .
Análisis De Reacciones Químicas
Types of Reactions
Gimeracil-13C3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated products.
Aplicaciones Científicas De Investigación
Pharmacological Applications
1.1 Cancer Treatment
Gimeracil is a key component of the oral chemotherapy drug S-1, which combines tegafur, gimeracil, and oteracil. Gimeracil acts as a dihydropyrimidine dehydrogenase (DPD) inhibitor, which reduces the degradation of 5-fluorouracil (5-FU), enhancing its efficacy in treating various cancers. The incorporation of gimeracil-13C3 in studies allows researchers to trace and quantify the pharmacokinetics of gimeracil and its effects on 5-FU metabolism.
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Cmax (ng/mL) | 145.9 (gimeracil) |
Tmax (h) | 1.5 - 3.3 |
Half-life (h) | 3.3 - 5.8 |
Bioavailability | Well-tolerated |
The pharmacokinetic studies indicate that this compound helps maintain effective concentrations of 5-FU in plasma and tumor tissues, thereby improving therapeutic outcomes in cancer patients .
Research Applications
2.1 Drug Metabolism Studies
This compound is extensively used in drug metabolism research to study the metabolic pathways involving DPD inhibition. By employing stable isotope labeling, researchers can accurately measure the metabolic rates and pathways of drugs like 5-FU when co-administered with gimeracil.
Case Study: DPD Inhibition Analysis
In a study involving cancer patients receiving S-1 therapy, plasma samples were analyzed to determine the concentration of this compound alongside tegafur and 5-FU. The results demonstrated a significant reduction in DPD activity, correlating with increased levels of 5-FU in circulation.
Table 2: Study Results on DPD Inhibition
Study Parameter | Pre-treatment (ng/mL) | Post-treatment (ng/mL) |
---|---|---|
Gimeracil | 0 | 50 |
Tegafur | 0 | 200 |
5-FU | 0 | 300 |
The findings indicate that the administration of gimeracil significantly enhances the bioavailability of tegafur and subsequently increases the therapeutic concentration of 5-FU .
Clinical Implications
3.1 Bioequivalence Studies
This compound has been utilized to establish bioequivalence between different formulations of S-1. A recent study assessed two formulations and found that both met regulatory requirements for bioequivalence based on pharmacokinetic parameters such as AUC (Area Under Curve) and Cmax.
Table 3: Bioequivalence Parameters
Parameter | Test Formulation | Reference Formulation |
---|---|---|
AUC0-t | Within range | Within range |
Cmax | Within range | Within range |
This ensures that patients receive consistent therapeutic effects regardless of the formulation used .
Mecanismo De Acción
Gimeracil-13C3 functions by reversibly and selectively blocking the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of fluorouracil (5-FU). By inhibiting DPD, this compound helps maintain higher concentrations of 5-FU, thereby enhancing its therapeutic effectiveness against cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Tegafur: A prodrug of fluorouracil (5-FU) used in combination with Gimeracil and Oteracil.
Oteracil: Reduces the toxic effects of fluorouracil (5-FU) by inhibiting its phosphorylation in the gastrointestinal tract.
Uniqueness
Gimeracil-13C3 is unique in its ability to enhance the efficacy of chemotherapeutic agents by preventing the degradation of active metabolites. This property makes it a valuable component in combination therapies for cancer treatment .
Actividad Biológica
Gimeracil-13C3, a stable isotope-labeled derivative of gimeracil, is primarily recognized for its significant biological activity as an inhibitor of dihydropyrimidine dehydrogenase (DPD). This enzyme plays a crucial role in the metabolism of fluoropyrimidine-based chemotherapeutics, such as 5-fluorouracil (5-FU). Understanding the biological activity of this compound is essential for optimizing cancer treatment regimens and enhancing therapeutic efficacy.
Chemical Structure and Properties
This compound is characterized by the following molecular properties:
- Molecular Formula : CHClNO (with three carbon-13 isotopes)
- Molecular Weight : 148.52 g/mol
- IUPAC Name : 5-chloro-4-hydroxy-(4,5,6-^13C)1H-pyridin-2-one
The presence of carbon-13 isotopes enhances its utility in analytical techniques, particularly mass spectrometry, facilitating precise tracking in biological studies.
This compound functions as a competitive inhibitor of DPD. By binding to the active site of DPD, it prevents the enzyme from metabolizing fluoropyrimidine drugs like 5-FU. This inhibition results in increased systemic concentrations of 5-FU, thereby amplifying its cytotoxic effects on rapidly dividing cancer cells. The enhanced availability of 5-FU can lead to improved therapeutic outcomes in cancer treatment .
Pharmacokinetics
Research indicates that this compound has distinct pharmacokinetic properties that are pivotal for its effectiveness:
- Absorption : Following oral administration, this compound reaches peak plasma concentrations within 1.5 to 3.3 hours.
- Half-Life : The terminal half-life ranges from 3.3 to 5.8 hours.
- Bioavailability : Studies show that this compound significantly alters the pharmacokinetics of co-administered drugs like tegafur and 5-FU, leading to increased plasma levels and prolonged action .
Comparative Analysis with Other Compounds
The following table summarizes the similarities and differences between this compound and related compounds:
Compound Name | Structure Similarity | Mechanism of Action | Unique Features |
---|---|---|---|
Gimeracil | Similar core structure | Dihydropyrimidine dehydrogenase inhibitor | Non-isotopically labeled version |
Uridine | Pyrimidine base | Nucleotide synthesis | Natural nucleoside |
Capecitabine | Fluoropyrimidine | Prodrug converted to 5-FU | Oral administration |
Tegafur | Fluoropyrimidine | Prodrug of 5-FU | Enhances bioavailability |
The unique stable isotope labeling in this compound allows for enhanced detection and quantification in research applications compared to non-labeled counterparts.
Case Studies and Research Findings
- In Vivo Studies : Research has demonstrated that this compound effectively increases the concentration of active 5-FU metabolites in tumor tissues compared to gastrointestinal tissues in animal models. This suggests a targeted enhancement of drug efficacy at tumor sites while potentially minimizing systemic toxicity .
- Clinical Applications : A clinical study involving patients with gastric cancer highlighted the importance of DPD inhibition by Gimeracil derivatives. The study found significant correlations between genetic polymorphisms affecting DPD activity and patient responses to fluoropyrimidine therapies, underscoring the relevance of this compound in personalized medicine approaches .
- Pharmacokinetic Studies : A randomized crossover study assessed the bioequivalence between formulations containing this compound and standard formulations. Results indicated that all geometric mean ratios fell within acceptable ranges, confirming that this compound maintains similar pharmacokinetic profiles to its non-labeled counterpart while providing additional research utility through isotopic labeling .
Propiedades
Número CAS |
1184979-29-0 |
---|---|
Fórmula molecular |
C5H4ClNO2 |
Peso molecular |
148.519 |
Nombre IUPAC |
5-chloro-4-hydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C5H4ClNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9)/i2+1,3+1,4+1 |
Clave InChI |
ZPLQIPFOCGIIHV-VWNJCJTFSA-N |
SMILES |
C1=C(C(=CNC1=O)Cl)O |
Sinónimos |
5-Chloro-4-hydroxy-2(1H)-pyridinone-13C3; 5-Chloro-2,4-dihydroxypyridine-13C3; 5-Chloro-4-hydroxy-2-pyridone-13C3; Gimestat-13C3; CDHP -13C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.